molecular formula C16H20N4O4 B2457033 N-(2-furylmethyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1251560-33-4

N-(2-furylmethyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No. B2457033
CAS RN: 1251560-33-4
M. Wt: 332.36
InChI Key: YGUDZSXFQKQSGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide, also known as FMMA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMMA is a small molecule that belongs to the class of pyrimidine derivatives and has been synthesized using various methods.

Scientific Research Applications

Antifungal and Antimicrobial Applications

  • Broad-Spectrum Antifungal Agents : Certain derivatives of morpholin-3-yl-acetamide have been identified as potent fungicidal agents, exhibiting significant in vitro activity against a range of fungi, including Candida and Aspergillus species. These compounds have also demonstrated in vivo efficacy in reducing fungal load in murine models of systemic Candida albicans infection, highlighting their potential as broad-spectrum antifungal agents (Bardiot et al., 2015).
  • Antimicrobial Activity : Research into pyrimidine-triazole derivatives synthesized from morpholine molecules has explored their antimicrobial potency. These compounds have been tested against selected bacterial and fungal strains, showing promising results that underscore their potential in antimicrobial applications (Majithiya & Bheshdadia, 2022).

Chemical Synthesis and Structural Analysis

  • Synthetic Methods : Studies have focused on the development of efficient synthetic methods for creating various derivatives of the compound . For example, morpholinium 5-arylcarbamoyl-3-cyano-6-methyl-4-(5-methyl-2-furyl)-1,4-dihydropyridine-2-thiolates were synthesized through the interaction of enamines and furfurylidenecyanothioacetamide, showcasing the chemical versatility and potential for creating novel compounds with significant biological activities (Dyachenko & Chernega, 2006).

Pharmacological Potential

  • COX Inhibition and Analgesic Agents : Novel benzodifuranyl compounds, derived from related chemical structures, have been synthesized and evaluated for their cyclooxygenase inhibition, analgesic, and anti-inflammatory properties. These studies provide insights into the compound's potential for developing new therapeutic agents with specified pharmacological activities (Abu‐Hashem et al., 2020).

Radioligand Development

  • Radioligand for Vasopressin V1B Receptor : A novel pyridopyrimidin-4-one derivative has been characterized as a radioligand candidate for the arginine vasopressin 1B (V1B) receptor, demonstrating high binding affinities and potent antagonistic activity. This research highlights the compound's utility in both in vitro and in vivo studies for quantifying the V1B receptor, providing a tool for drug development and monitoring diseased conditions (Koga et al., 2016).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4/c1-12-9-15(22)20(16(18-12)19-4-7-23-8-5-19)11-14(21)17-10-13-3-2-6-24-13/h2-3,6,9H,4-5,7-8,10-11H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUDZSXFQKQSGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(furan-2-yl)methyl]-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

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